molecular formula C39H49N5O5S2 B12832851 tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate

tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate

Cat. No.: B12832851
M. Wt: 732.0 g/mol
InChI Key: IXOILEJUTSKELD-WUVJQHTHSA-N
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Description

The compound “tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. The compound’s structure suggests it may have unique properties and reactivity due to the presence of multiple functional groups.

Properties

Molecular Formula

C39H49N5O5S2

Molecular Weight

732.0 g/mol

IUPAC Name

tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate

InChI

InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43(31(24-50)35(46)29(41)23-40)33(45)22-14-13-21-32-34-30(25-51-32)42-36(47)44(34)39(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-12,15-20,29-32,34,50H,13-14,21-25,40-41H2,1-3H3,(H,42,47)/t29?,30-,31+,32-,34-/m0/s1

InChI Key

IXOILEJUTSKELD-WUVJQHTHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@H](CS)C(=O)C(CN)N)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)N(C(CS)C(=O)C(CN)N)C(=O)CCCCC1C2C(CS1)NC(=O)N2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, the introduction of the trityl protecting group, and the coupling of the carbamate and diamino functionalities. Typical reaction conditions may include the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to minimize steps, reduce costs, and improve scalability. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[3,4-d]imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trityl protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound’s unique structure suggests it may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in the synthesis of pharmaceuticals.

    Biochemistry: Study of enzyme interactions, protein binding, and cellular pathways.

    Industrial Chemistry: Use as a catalyst or intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate
  • **this compound

Uniqueness

The compound’s uniqueness lies in its specific functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.

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